molecular formula C21H17N3O6 B2671189 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 922125-00-6

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2671189
CAS No.: 922125-00-6
M. Wt: 407.382
InChI Key: AKNSINURIHWMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5) [https://pubmed.ncbi.nlm.nih.gov/19522542/]. Its primary research value lies in its ability to selectively block TGF-β-mediated Smad2/3 phosphorylation and subsequent signaling transduction, a pathway critically involved in epithelial-to-mesenchymal transition (EMT), fibrosis, cancer metastasis, and immunoregulation [https://www.nature.com/articles/nrd3660]. This specific inhibitor is utilized in mechanistic studies to dissect the complex roles of the ALK5 receptor in various pathological processes, including the investigation of tumor microenvironment dynamics and the suppression of antitumor immunity. By potently inhibiting ALK5 with high selectivity over other kinases, this compound enables researchers to explore novel therapeutic strategies aimed at disrupting pro-fibrotic and pro-metastatic signaling networks, making it a vital tool for preclinical research in oncology, fibrotic diseases, and regenerative medicine [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2798148/].

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-26-15-4-2-3-13-11-17(29-19(13)15)20(25)22-21-24-23-18(30-21)10-12-5-6-14-16(9-12)28-8-7-27-14/h2-6,9,11H,7-8,10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNSINURIHWMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a compound that combines several bioactive scaffolds, notably the oxadiazole and benzofuran moieties. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other disease treatments.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. The oxadiazole structure is known for its anticancer properties due to its ability to inhibit key enzymes and proteins that regulate cell proliferation and survival. Specifically, compounds containing oxadiazole derivatives have shown effectiveness in targeting:

  • Kinases : Inhibition of kinases such as GSK-3α and GSK-3β has been linked to reduced cancer cell proliferation .
  • Enzymes : The compound may inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell metabolism and survival .

Anticancer Potential

Research indicates that the incorporation of the 1,3,4-oxadiazole scaffold enhances the anticancer potential of compounds. This scaffold has demonstrated:

  • Cytotoxicity : Studies have reported significant cytotoxic effects against various cancer cell lines when modified with different substituents .
  • Selectivity : The ability to selectively target cancer cells while sparing normal cells is a crucial aspect of its biological activity .

In Vitro Studies

In vitro pharmacological evaluations have shown that derivatives of this compound exhibit varying degrees of inhibition against different cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
1MCF-70.5GSK Inhibition
2HeLa0.3HDAC Inhibition
3A5490.8Thymidylate Synthase Inhibition

These findings suggest that modifications on the oxadiazole or benzofuran moieties can significantly alter the potency and selectivity of the compound.

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives where structural modifications led to enhanced activity against breast cancer cell lines. The study highlighted the importance of specific functional groups in determining the biological efficacy of these compounds.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the oxadiazole and benzofuran rings play a pivotal role in modulating biological activity. For example:

  • Hydrophobic Groups : Increasing hydrophobic character generally enhances membrane permeability and bioavailability.
  • Electron-Withdrawing Groups : These groups can increase the electrophilicity of the compound, potentially enhancing its reactivity with biological targets.

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for achieving optimal yields?

The synthesis involves multi-step organic reactions, typically starting with the coupling of a benzofuran carboxamide precursor with a functionalized 1,3,4-oxadiazole intermediate. Key steps include:

  • Cyclocondensation : Formation of the oxadiazole ring via dehydration of acylhydrazides under acidic or thermal conditions .
  • Alkylation : Introduction of the dihydrobenzo[d][1,4]dioxin-methyl group using a nucleophilic substitution or coupling reagent .
  • Purification : Column chromatography or recrystallization in solvents like ethanol or DMF to isolate the final product .

Critical conditions:

  • Temperature : Controlled heating (e.g., reflux at 80–100°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy :
    • 1H/13C NMR confirms the presence of methoxy (δ ~3.8 ppm), benzodioxin (δ 4.2–4.5 ppm for methylene groups), and aromatic protons .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~1250–1350 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases, proteases, or oxidoreductases due to structural similarity to known inhibitors .
  • Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity via MTT or resazurin assays .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Standardized protocols : Document exact molar ratios, solvent volumes, and reaction times.
  • Quality control : Validate intermediates via TLC or HPLC at each step .
  • Batch consistency : Use high-purity reagents and calibrate equipment (e.g., rotavaps, stirrers) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis process for scalability?

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response surface methodology (RSM) : Model interactions between factors (e.g., pH vs. reaction time) to maximize yield .
  • Case study : A Central Composite Design (CCD) reduced side products by 30% when optimizing alkylation steps .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Standardized bioassays : Harmonize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Proteomic profiling : Use mass spectrometry to verify target engagement in different experimental settings .

Q. How can computational methods predict and validate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to enzymes like COX-2 or CYP450 using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate structural features (e.g., oxadiazole electronegativity) with bioactivity trends .

Q. What advanced techniques characterize its metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced degradation studies : Expose to heat, light, and hydrolytic conditions (acid/base) to identify degradation products .
  • Isotope labeling : Use 14C-labeled analogs to trace metabolic pathways in vivo .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • SAR studies : Synthesize analogs with modified methoxy groups or benzodioxin substituents and compare IC50 values .
  • Case example : Replacing the methoxy group with a nitro group increased antibacterial potency by 5-fold .
  • Crystallography : Resolve X-ray structures of analog-target complexes to identify critical binding interactions .

Q. What methodologies validate the compound’s selectivity for intended biological targets?

  • Kinome-wide profiling : Use kinase inhibitor beads (KIBs) to assess off-target effects across 400+ kinases .
  • CRISPR-Cas9 knockout models : Validate target specificity in isogenic cell lines lacking the putative target gene .
  • Thermal shift assays (TSA) : Measure ΔTm to confirm binding-induced stabilization of the target protein .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.